molecular formula C15H13BrN2O2 B5683627 N-[3-(acetylamino)phenyl]-3-bromobenzamide

N-[3-(acetylamino)phenyl]-3-bromobenzamide

カタログ番号 B5683627
分子量: 333.18 g/mol
InChIキー: MSVZZYLUAIFVLO-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[3-(acetylamino)phenyl]-3-bromobenzamide, also known as BAY 73-6691, is a potent and selective inhibitor of soluble guanylate cyclase (sGC). sGC is an enzyme that plays a crucial role in the regulation of cardiovascular and pulmonary function. BAY 73-6691 has been extensively studied for its potential therapeutic applications in various cardiovascular and pulmonary diseases.

作用機序

N-[3-(acetylamino)phenyl]-3-bromobenzamide 73-6691 is a potent and selective inhibitor of sGC. sGC is an enzyme that catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), which plays a crucial role in the regulation of cardiovascular and pulmonary function. N-[3-(acetylamino)phenyl]-3-bromobenzamide 73-6691 binds to the heme moiety of sGC, stabilizing the enzyme in the NO-bound state and enhancing its sensitivity to NO. This leads to an increase in cGMP production, which results in vasodilation, inhibition of platelet aggregation, and anti-inflammatory effects.
Biochemical and Physiological Effects:
N-[3-(acetylamino)phenyl]-3-bromobenzamide 73-6691 has been shown to improve pulmonary hemodynamics, reduce pulmonary vascular resistance, and enhance exercise capacity in patients with PAH. It has also been shown to improve diastolic function and exercise capacity in patients with HFpEF. In animal models of COPD, N-[3-(acetylamino)phenyl]-3-bromobenzamide 73-6691 has been shown to reduce airway inflammation and improve lung function.

実験室実験の利点と制限

N-[3-(acetylamino)phenyl]-3-bromobenzamide 73-6691 is a potent and selective inhibitor of sGC, making it a valuable tool for studying the role of cGMP signaling in cardiovascular and pulmonary function. However, its high potency and selectivity may also limit its use in some experimental settings, where a less potent and selective inhibitor may be more appropriate.

将来の方向性

There are several future directions for the study of N-[3-(acetylamino)phenyl]-3-bromobenzamide 73-6691. One area of interest is the potential use of N-[3-(acetylamino)phenyl]-3-bromobenzamide 73-6691 in the treatment of other cardiovascular and pulmonary diseases, such as pulmonary hypertension associated with left heart disease (PH-LHD) and idiopathic pulmonary fibrosis (IPF). Another area of interest is the development of novel sGC stimulators that can overcome the limitations of N-[3-(acetylamino)phenyl]-3-bromobenzamide 73-6691, such as its high potency and selectivity. Finally, further studies are needed to elucidate the molecular mechanisms underlying the beneficial effects of N-[3-(acetylamino)phenyl]-3-bromobenzamide 73-6691 in various disease states.

合成法

N-[3-(acetylamino)phenyl]-3-bromobenzamide 73-6691 can be synthesized using a multistep process that involves the reaction of 3-bromoaniline with acetic anhydride to form N-acetyl-3-bromoaniline. This intermediate is then reacted with 3-aminophenol in the presence of a base to form N-[3-(acetylamino)phenyl]-3-bromobenzamide. The final product is obtained after purification using column chromatography.

科学的研究の応用

N-[3-(acetylamino)phenyl]-3-bromobenzamide 73-6691 has been extensively studied for its potential therapeutic applications in various cardiovascular and pulmonary diseases. It has been shown to improve pulmonary hemodynamics, reduce pulmonary vascular resistance, and enhance exercise capacity in patients with pulmonary arterial hypertension (PAH). N-[3-(acetylamino)phenyl]-3-bromobenzamide 73-6691 has also been studied for its potential use in the treatment of heart failure with preserved ejection fraction (HFpEF) and chronic obstructive pulmonary disease (COPD).

特性

IUPAC Name

N-(3-acetamidophenyl)-3-bromobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrN2O2/c1-10(19)17-13-6-3-7-14(9-13)18-15(20)11-4-2-5-12(16)8-11/h2-9H,1H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MSVZZYLUAIFVLO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[3-(acetylamino)phenyl]-3-bromobenzamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。